molecular formula C11H9IN4S B8560705 N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 1206207-45-5

N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No. B8560705
Key on ui cas rn: 1206207-45-5
M. Wt: 356.19 g/mol
InChI Key: TWAGLJKRQCOXPK-UHFFFAOYSA-N
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Patent
US08389554B2

Procedure details

5-Iodo-2-methanesulfinyl-imidazo[2,1-b][1,3,4]thiadiazole (500.00 mg; 1.60 mmol; 1.00 eq.) was dissolved in dichloromethane (1.60 ml) and benzylamine (622.18 μl; 4.79 mmol; 3.00 eq.) was added. Then, the reaction was refluxed overnight. The reaction was concentrated in vacuo. Then, 5 ml of isopropanol were added and the suspended solution was heated under reflux for 15 min. The mixture was allowed to cool to room temperature and then cooled to 0° C. After 15 min at 0° C., the solid was filtered and washed with isopropanol to give a white solid. The solid was dried at 60° C. for 1 h to give 460.2 mg of the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
622.18 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:9]2[C:5]([S:6][C:7](S(C)=O)=[N:8]2)=[N:4][CH:3]=1.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl>[CH2:13]([NH:20][C:7]1[S:6][C:5]2=[N:4][CH:3]=[C:2]([I:1])[N:9]2[N:8]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CN=C2SC(=NN21)S(=O)C
Name
Quantity
1.6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
622.18 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Then, 5 ml of isopropanol were added
TEMPERATURE
Type
TEMPERATURE
Details
the suspended solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried at 60° C. for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NN2C(S1)=NC=C2I
Measurements
Type Value Analysis
AMOUNT: MASS 460.2 mg
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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